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molecular formula C10H18O3 B1376348 Ethyl 2-(oxan-4-yl)propanoate CAS No. 920297-27-4

Ethyl 2-(oxan-4-yl)propanoate

Cat. No. B1376348
M. Wt: 186.25 g/mol
InChI Key: BZQJYCUZVIJNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163773B2

Procedure details

To a solution of (Tetrahydro-pyran-4-yl)-acetic acid ethyl ester (2.0 g, 11.6 mmol) in 50 mL of THF at −78° C. LDA (1.0 M, 17.4 mL, 34.8 mmol) is added dropwise. The solution is stirred for 0.5 h and treated with HMPA (3.2 mL, 9.3 mmol) and MeI (4.94 g, 34.8 mmol). The reaction mixture is stirred at the same temperature for 0.5 h and for 1.5 h at 0° C., acidified with aqueous 1 N aqueous HCl solution, and extracted twice with ether (2×40 mL). The organic phase is washed with saturated aqueous NaCl solution, dried (MgSO4), and concentrated in vacuo to give 1.8 g of 2-(Tetrahydro-pyran-4-yl)-propionic acid ethyl ester which is hydrolyzed without further purification. A solution of the crude ester (500 mg, 2.68 mmol) and 5 N aqueous NaOH solution (2.68 mL, 13.4 mmol) in dioxane-water (4 mL/2 mL) is heated at 60° C. for 2 h. The solution is cooled to room temperature, acidified with 1 N aqueous HCl solution, and extracted with ether. The ether layer is washed with saturated aqueous NaCl solution, dried over anhydrous MgSO4, and concentrated in vacuo to give 400 mg of the title compound. MS: 159 [M+H]+; tR (HPLC, ACQUITY UPLC™ BEH C18 1.7 μm, 50×2.1 mm; 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 2 min then 100% CH3CN+0.1% TFA for 1 min, flow 0.5 ml/min): 1.27 min.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
17.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.94 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[CH2:5][CH:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1)[CH3:2].[Li+].[CH3:14]C([N-]C(C)C)C.CN(P(N(C)C)(N(C)C)=O)C.CI.Cl>C1COCC1>[CH2:1]([O:3][C:4](=[O:12])[CH:5]([CH:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1)[CH3:14])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(CC1CCOCC1)=O
Step Two
Name
Quantity
17.4 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
3.2 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
4.94 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at the same temperature for 0.5 h and for 1.5 h at 0° C.
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether (2×40 mL)
WASH
Type
WASH
Details
The organic phase is washed with saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)OC(C(C)C1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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